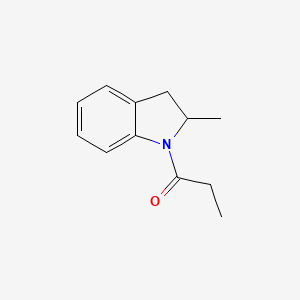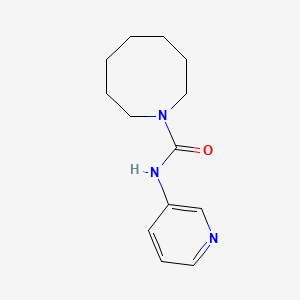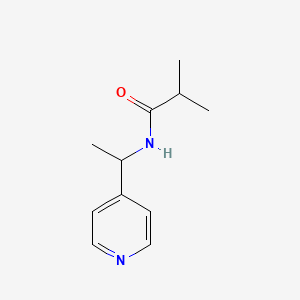![molecular formula C18H23N3O3 B7461231 N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide, also known as PHA-848125, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the cell cycle and induce apoptosis in cancer cells.
Wirkmechanismus
N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide inhibits CDKs by binding to the ATP binding site of the kinase domain. This prevents the phosphorylation of retinoblastoma protein (Rb), which is essential for the G1 to S phase transition of the cell cycle. In addition, N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide also inhibits the phosphorylation of RNA polymerase II, which is essential for transcription.
Biochemical and Physiological Effects:
N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide has been shown to reduce the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide in lab experiments is its ability to selectively inhibit CDKs, which are essential for cell cycle progression. This allows for the study of the effects of cell cycle inhibition on cancer cells. One limitation of using N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide in lab experiments is its potential toxicity to normal cells, which can limit its use in vivo.
Zukünftige Richtungen
For N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide include the development of more potent and selective CDK inhibitors. In addition, the combination of N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide with other cancer therapies, such as chemotherapy and radiation therapy, may improve its efficacy in cancer treatment. Finally, the identification of biomarkers that predict the response to N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide may help to identify patients who are most likely to benefit from this therapy.
Synthesemethoden
N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 3-(cyclopropylmethoxy)propylamine with 4-chloro-3-ethylphthalic anhydride to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime intermediate, which is then reduced with sodium borohydride to form N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, it has been shown to induce apoptosis in cancer cells by inhibiting CDKs, which are essential for cell cycle progression.
Eigenschaften
IUPAC Name |
N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-21-18(23)15-7-4-3-6-14(15)16(20-21)17(22)19-10-5-11-24-12-13-8-9-13/h3-4,6-7,13H,2,5,8-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJRACDQTBLLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCCOCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)





![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)